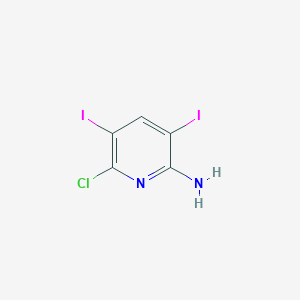
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide, also known as ETQA, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. ETQA is a heterocyclic compound that contains both thiadiazole and quinazoline moieties, which are known to have various biological activities.
Scientific Research Applications
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Researchers have investigated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Mycobacterium bovis BCG . Further studies are needed to explore its potential as a novel antimicrobial agent.
Inhibition of Cytochrome bd Oxidase
Cytochrome bd oxidase is an essential enzyme in the respiratory chain of Mycobacterium tuberculosis. Inhibiting this enzyme disrupts bacterial energy production and survival. N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide has been studied as a potent inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis . Its mechanism of action and potential therapeutic applications warrant further investigation.
Tuberculosis Treatment
Given its activity against Mycobacterium tuberculosis strains, this compound holds promise as a potential drug candidate for tuberculosis treatment. Researchers are exploring its efficacy, safety, and pharmacokinetics in preclinical models . Clinical trials may reveal its true potential in combating tuberculosis.
properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS3/c1-2-21-14-19-18-13(23-14)17-11(20)7-22-12-9-5-3-4-6-10(9)15-8-16-12/h3-6,8H,2,7H2,1H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAONWGOXRALHSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2412489.png)

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B2412495.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2412501.png)
![[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate](/img/structure/B2412502.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea](/img/structure/B2412504.png)

![4-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2412506.png)
![1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride](/img/structure/B2412507.png)
![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride](/img/no-structure.png)


![1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412512.png)